ノビレチン

説明

Nobiletin is a naturally occurring polymethoxylated flavonoid predominantly found in citrus fruits, especially in the peels. It is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . Nobiletin has garnered significant attention due to its potential therapeutic benefits and its role in promoting healthy aging .

科学的研究の応用

Chemistry: Nobiletin is used as a precursor for synthesizing other bioactive compounds.

Biology: It has shown promise in modulating biological pathways and cellular processes.

作用機序

ノビレチンは、さまざまな分子標的や経路を通じてその効果を発揮します。

Akt/CREB経路の活性化: ノビレチンは、Akt/CREB経路を活性化し、脳由来神経栄養因子(BDNF)の発現増加と神経細胞の損傷からの保護につながります.

概日リズムの調節: ノビレチンは、時計遺伝子と下流の代謝プロセス発現を調節するROR受容体を活性化することで、概日リズムに影響を与えます。

抗炎症作用と抗酸化作用: ノビレチンは、炎症性サイトカインの発現を抑制し、抗酸化防御を強化することで、炎症と酸化ストレスを軽減します。

生化学分析

Biochemical Properties

Nobiletin has a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, improving the antioxidant capacity, promoting the survival of nerve cells, promoting axon growth, reducing blood-brain barrier permeability, and promoting cAMP response element binding protein expression .

Cellular Effects

Nobiletin has been shown to have a variety of effects on various types of cells and cellular processes. For example, in an in vitro glial cell hypoxia model, nobiletin promoted Nrf2 nuclear translocation and haem oxygenase-1 (HO-1) expression and inhibited the hypoxia-induced oxidative stress response .

Molecular Mechanism

The specific molecular mechanisms of nobiletin are still unclear. It is known that nobiletin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of nobiletin vary with different dosages in animal models. For example, in a study on mice fed a high-cholesterol diet, nobiletin supplementation suppressed diet-induced weight loss without altering energy intake .

Metabolic Pathways

Nobiletin is involved in various metabolic pathways. It has been shown to decrease liver weight, hepatic cholesterol and triglyceride contents, and lipid droplet accumulation by inhibiting messenger RNA expression of hepatic genes and activity levels of cholesterol synthesis-, esterification-, and fatty acid synthesis-associated enzymes .

準備方法

Synthetic Routes and Reaction Conditions: Nobiletin can be synthesized through various chemical methods. One common approach involves the methylation of flavonoid precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions . Another method includes the use of methoxylation reactions where hydroxyl groups on the flavonoid structure are replaced with methoxy groups .

Industrial Production Methods: Industrial production of nobiletin primarily relies on extraction from citrus peels. Techniques such as supercritical fluid extraction, microwave-assisted extraction, and Soxhlet extraction are commonly employed . These methods ensure the efficient isolation of nobiletin while maintaining its bioactive properties.

化学反応の分析

反応の種類: ノビレチンは、次のようなさまざまな化学反応を起こします。

酸化: ノビレチンは酸化されて、キノンやその他の酸化誘導体を生成することができます。

還元: 還元反応によって、ノビレチンは還元型に変換され、生物活性が異なる場合があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

主な生成物: これらの反応から生成される主な生成物には、ノビレチンのさまざまな酸化、還元、置換誘導体が含まれ、それぞれ独自の生物活性と潜在的な治療用途を持っています .

4. 科学研究への応用

化学: ノビレチンは、他の生物活性化合物を合成するための前駆体として使用されています。

生物学: ノビレチンは、生物学的経路や細胞プロセスを調節する上で有望であることが示されています。

医学: ノビレチンは、抗炎症作用、抗酸化作用、抗がん作用を示し、アルツハイマー病、うつ病、心臓血管疾患などのさまざまな疾患の治療における潜在的な候補となっています.

類似化合物との比較

ノビレチンは、その高いメトキシ化の度合いにより、フラボノイドの中ではユニークです。この高いメトキシ化により、バイオアベイラビリティと安定性が向上しています。類似化合物には、次のものがあります。

タンゲレチン: 柑橘類の果皮に含まれるもう1つのポリメトキシ化フラボノイドで、抗がん作用と抗炎症作用で知られています。

ヘスペリジン: 柑橘類の果実に多く含まれるフラボノイド配糖体で、抗酸化作用と抗炎症作用があります。

ケルセチン: さまざまな果物や野菜に含まれる、強力な抗酸化作用を持つフラボノイドです。

ノビレチンは、その優れたバイオアベイラビリティと複数の生物学的経路を調節する能力により、治療用途における有望な候補となっています。

特性

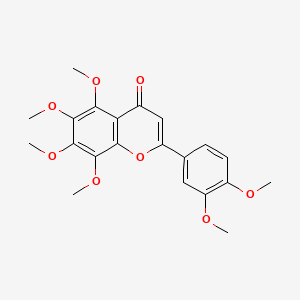

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAQLRQZPPODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197275 | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

478-01-3 | |

| Record name | Nobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nobiletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the primary molecular targets of nobiletin?

A1: Research has identified several molecular targets for nobiletin, indicating its multi-targeted mode of action. Some prominent targets include:

- Nobiletin-binding protein 1 (NBP1): Nobiletin activates NBP1, a protein involved in cellular metabolic pathways. This interaction has been shown to be crucial for nobiletin's anti-hypertrophic effects in cardiomyocytes and its therapeutic potency against heart failure. [, ]

- Heat shock protein 70 (HSP70): Nobiletin binds to the ATP-binding domains of HSP70, inhibiting its ATPase activity. HSP70 is involved in cancer cell survival and resistance to chemotherapy; hence, its inhibition by nobiletin contributes to its anticancer properties. []

- Angiopoietin-like protein 3 (ANGPTL3): Nobiletin downregulates ANGPTL3 expression by inhibiting the transcription factor liver X receptor-α (LXRα). This downregulation reinstates lipoprotein lipase (LPL) activity, contributing to nobiletin's lipid-lowering effects. []

- Various signaling pathways: Nobiletin modulates several signaling pathways, including PI3K/Akt, MAPK (ERK, JNK, p38), NF-κB, and PKA/CREB. These pathways are involved in various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. [, , , , , , , , , , ]

Q2: How does nobiletin impact angiogenesis?

A2: Nobiletin exhibits anti-angiogenic activity by inhibiting various endothelial cell functions. It suppresses proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) stimulated by pro-angiogenic factors. It achieves this by downregulating signaling molecules like ERK1/2 and c-Jun N-terminal kinase, inhibiting proMMP-2 production, and downregulating cell-associated plasminogen activator activity. []

Q3: What role does nobiletin play in modulating oxidative stress and inflammation?

A3: Nobiletin demonstrates potent antioxidant and anti-inflammatory effects. It reduces cadmium-induced oxidative stress by inhibiting reactive oxygen species (ROS) and malondialdehyde (MDA) production while improving glutathione levels. [] In inflammatory conditions like colitis, nobiletin decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in the colonic mucosa. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of nobiletin?

A4: Research suggests that nobiletin undergoes extensive metabolism, particularly demethylation, by gut microbiota. The major metabolite found in mouse urine is 4'-demethylnobiletin. [, ] Further, nobiletin appears to enhance its own metabolism by promoting the growth of specific gut bacteria with higher demethylation abilities. []

Q5: What evidence supports the potential use of nobiletin for Alzheimer's disease?

A6: Nobiletin demonstrates promising anti-dementia activity. In a cellular model of Alzheimer's disease, it reduces intracellular and extracellular levels of amyloid beta (Aβ), a hallmark of the disease. This reduction is linked to nobiletin's ability to upregulate neprilysin, an Aβ-degrading enzyme. []

Q6: What is the therapeutic effect of nobiletin on lipid metabolism and atherosclerosis?

A7: Nobiletin improves lipid metabolism and shows anti-atherosclerotic effects. It reduces plasma triglyceride and cholesterol levels in high-fat diet-fed zebrafish and attenuates VLDL overproduction, dyslipidemia, and atherosclerosis in mice with diet-induced insulin resistance. [, ]

Q7: What are the potential applications of computational chemistry and modeling in nobiletin research?

A9: Computational approaches can provide valuable insights into the structure-activity relationship (SAR) of nobiletin, aiding in the design of more potent and selective derivatives. Molecular docking studies can predict the binding affinities of nobiletin and its analogs to specific molecular targets, facilitating targeted drug development. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。